The synthesis of 3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone is described in the literature as a multi-step process involving the linking of a quinazolinone moiety with a piperazinylquinoline moiety. [] The details of the synthesis, including specific reagents and reaction conditions, are not provided in the abstract of the cited paper but are likely described within the full text. Optimization of the linker structure was a key aspect of the synthesis, focusing on improving the pharmacokinetic profile of the compound. This involved replacing a sulfur atom in the linker with a methylene group, leading to improved in vivo activity. []
3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone acts as a dual serotonin receptor modulator, exhibiting both 5-HT1A agonist and 5-HT3 antagonist activities. [] This mechanism of action is relevant to its potential therapeutic use in IBS, as 5-HT1A agonists are known to reduce visceral hypersensitivity and 5-HT3 antagonists block serotonin-mediated gut motility and secretion. []
The primary application of 3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone identified in the provided research is as a potential therapeutic agent for irritable bowel syndrome (IBS). [] Studies have shown that it inhibits stress-induced defecation in an animal model of IBS, suggesting therapeutic potential. [] Its dual action on serotonin receptors (5-HT1A agonism and 5-HT3 antagonism) contributes to its effectiveness in this application. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8